![molecular formula C10H13IN2O4 B089370 1-[(2S,4R,5R)-4-(羟甲基)-5-碘代氧杂环己烷-2-基]-5-甲基嘧啶-2,4-二酮 CAS No. 14260-82-3](/img/structure/B89370.png)

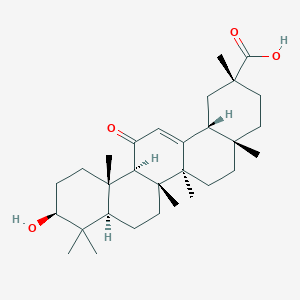

1-[(2S,4R,5R)-4-(羟甲基)-5-碘代氧杂环己烷-2-基]-5-甲基嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

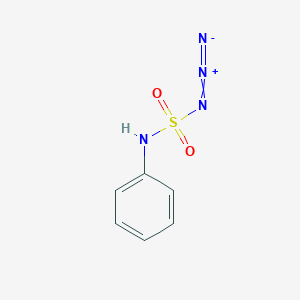

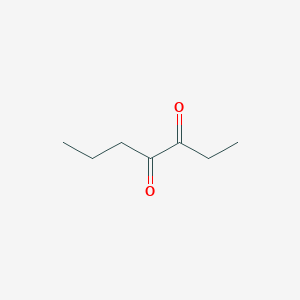

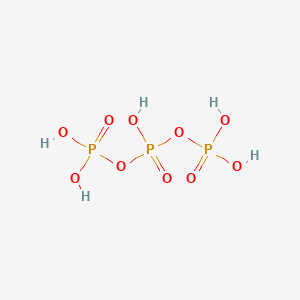

This compound is a pyrimidine derivative, which is a class of organic compounds that include several important biomolecules, such as the nucleobases cytosine, thymine, and uracil . The presence of the iodine atom suggests that it might be used in certain types of chemical reactions that require an iodine substituent.

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sugar moiety (specifically a furanose ring), which is a five-membered ring with an oxygen atom . The iodine atom is attached to the 5-position of the sugar ring.科学研究应用

合成和结构表征

- 该化合物已被合成并表征为抗肿瘤和抗病毒应用的潜在药物。其晶体结构使用 X 射线单晶衍射确定,揭示了其单斜晶系和空间群等细节 (李伟、萧清和杨汝春,2014 年)。

生物学评估和潜在用途

该化合物的衍生物已被合成,探索其作为药用化学中胸腺嘧啶类似物的潜力。这些衍生物已显示出在产生无水核苷和氯嘌呤衍生物中的重要性,表明具有多种药理潜力 (H. Hřebabecký、M. Masojídková、M. Dračínský 和 A. Holý,2006 年)。

已经对该化合物的膦酸化的环状碳氢化合物衍生物进行了研究,重点是它们在 HIV 治疗中的潜在用途。这些研究表明对 U937 细胞系没有细胞毒性活性,表明对于潜在的治疗应用具有更安全的特性 (R. Romeo、C. Carnovale、S. Giofrè、G. Monciino、M. Chiacchio、C. Sanfilippo 和 B. Macchi,2014 年)。

化学成分研究

- 该化合物已从海洋海绵 Callyspongia Fibrosa 中分离得到,展示了其存在于天然来源中。这一发现有助于理解海洋生物中的化学多样性和天然产物化学中的潜在应用 (萧亮,2005 年)。

属性

| { "Design of the Synthesis Pathway": "The synthesis of 1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione can be achieved through a multi-step synthesis pathway.", "Starting Materials": [ "5-methylbarbituric acid", "iodomethane", "tetrahydrofuran", "sodium hydride", "2,3-O-isopropylidene-D-glyceraldehyde", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 5-methyl-2,4-dioxopyrimidine", "React 5-methylbarbituric acid with iodomethane in the presence of sodium hydride and tetrahydrofuran to form 5-methyl-2,4-dioxopyrimidine.", "Step 2: Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde", "React acetic anhydride with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of sulfuric acid to form 2,3-O-isopropylidene-D-glyceraldehyde.", "Step 3: Synthesis of (2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione", "React 5-methyl-2,4-dioxopyrimidine with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of sodium bicarbonate and ethanol to form (2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione." ] } | |

CAS 编号 |

14260-82-3 |

产品名称 |

1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione |

分子式 |

C10H13IN2O4 |

分子量 |

352.13 g/mol |

IUPAC 名称 |

1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)7-2-6(4-14)8(11)17-7/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m1/s1 |

InChI 键 |

RHYWJBFVIQZQQA-XLPZGREQSA-N |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)I)CO |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)